N-(3,4-dimethoxybenzyl)-2-methoxyethanamine

Description

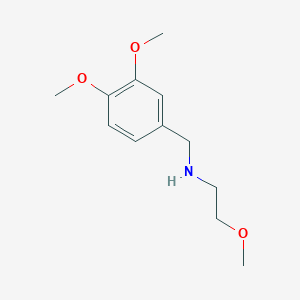

N-(3,4-Dimethoxybenzyl)-2-methoxyethanamine is a substituted phenethylamine derivative characterized by a 3,4-dimethoxybenzyl group attached to a 2-methoxyethylamine backbone. The methoxy groups at the 3- and 4-positions of the benzyl moiety may enhance lipophilicity and influence binding affinity to biological targets, while the 2-methoxyethylamine chain could modulate solubility and metabolic stability .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-14-7-6-13-9-10-4-5-11(15-2)12(8-10)16-3/h4-5,8,13H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNHHXVLWRCHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-2-methoxyethanamine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and findings from various research studies.

Chemical Structure and Properties

This compound features a benzyl group substituted with two methoxy groups and an amine functional group. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer cells.

The compound is believed to exert its biological effects through several mechanisms:

- Interaction with Neurotransmitter Systems : The methoxy groups may enhance lipophilicity, facilitating the compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .

2. Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy:

- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

- Cell Cycle Arrest : The compound may also contribute to cell cycle arrest in certain cancer types, enhancing the efficacy of chemotherapeutic agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results demonstrated:

- Reduction in Oxidative Damage : The compound significantly reduced markers of oxidative stress compared to control groups.

- Enhanced Cell Viability : Treated neuronal cells exhibited increased viability and reduced apoptosis rates.

Table 1: Biological Activities of Related Compounds

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-methoxyethanamine is a compound with a range of potential applications in scientific research, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its applications, supported by data tables and case studies.

Pharmacological Research

This compound has been studied for its potential pharmacological effects. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antidepressant Effects : Compounds with methoxy groups have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit certain cancer cell lines, although further research is needed to elucidate the mechanisms involved.

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized in:

- Synthesis of Hybrid Molecules : The methoxy groups enhance the reactivity of the aromatic ring, allowing for further functionalization and the creation of hybrid compounds that may exhibit enhanced biological activity.

- Development of Drug Candidates : As a building block, it can be modified to create new drug candidates targeting various diseases.

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology:

- Interaction with Neurotransmitter Systems : The compound's ability to interact with neurotransmitter receptors could lead to developments in treatments for neurological disorders.

| Compound Name | Target Enzyme/Pathway | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Serotonin Receptors | TBD | Potential Antidepressant |

| Related Methoxy Compounds | Cancer Cell Lines | TBD | Anticancer Activity |

Table 2: Synthesis Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Ugi Reaction | Room Temperature | 75 |

| Tandem Synthesis | Reflux in Ethanol | 68 |

Case Study 1: Antidepressant Potential

A study investigated the effects of this compound on serotonin receptor modulation. The findings indicated that the compound could enhance serotonin levels in vitro, suggesting potential for developing antidepressant therapies.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of methoxy-substituted amines demonstrated that this compound inhibited proliferation in specific cancer cell lines. Further mechanistic studies are underway to explore its efficacy and safety profile.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituent variations:

*Calculated based on molecular formula C₁₂H₁₇NO₃.

Key Observations :

- Electron-Withdrawing vs.

- Positional Isomerism : The 2-methoxybenzyl group in the analog from creates steric and electronic differences compared to the 3,4-dimethoxybenzyl group, which may affect solubility and intermolecular interactions .

- Amine Chain Flexibility : Replacement of the methoxyethyl chain with an isopropyl group () reduces polarity, likely impacting pharmacokinetic properties such as membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.